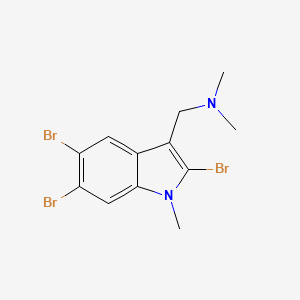

2,5,6-Tribromo-1-methylgramine

Beschreibung

Eigenschaften

CAS-Nummer |

64945-29-5 |

|---|---|

Molekularformel |

C12H13Br3N2 |

Molekulargewicht |

424.96 g/mol |

IUPAC-Name |

N,N-dimethyl-1-(2,5,6-tribromo-1-methylindol-3-yl)methanamine |

InChI |

InChI=1S/C12H13Br3N2/c1-16(2)6-8-7-4-9(13)10(14)5-11(7)17(3)12(8)15/h4-5H,6H2,1-3H3 |

InChI-Schlüssel |

GVVFGMXXWWCHIS-UHFFFAOYSA-N |

SMILES |

CN1C2=CC(=C(C=C2C(=C1Br)CN(C)C)Br)Br |

Kanonische SMILES |

CN1C2=CC(=C(C=C2C(=C1Br)CN(C)C)Br)Br |

Synonyme |

2,5,6-tribromo-1-methylgramine TBG cpd |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Derivatives

5,6-Dibromo-1,2-dimethylgramine (DBG)

- Structure: Lacks the 2-position bromine and features a dimethylamino group instead of methyl at the 1-position.

- Activity : Exhibits antifouling activity but is less potent than 2,5,6-Tribromo-1-methylgramine. In rat aorta studies, DBG reduced cytosolic Ca²⁺ levels ([Ca²⁺]ᵢ) but required higher concentrations to achieve effects comparable to this compound .

- Mechanism : Both compounds inhibit Ca²⁺ entry in smooth muscle cells, but the additional bromine at the 2-position in this compound enhances receptor binding affinity .

N-Oxide Analogue

- A derivative of this compound identified in the ascidian Botrylloides niger, but its bioactivity remains uncharacterized .

Efficacy Against Benchmark Antifouling Agents

Comparative studies with traditional antifouling agents highlight superior performance:

| Compound | EC₅₀ (Balanus)* | Toxicity (Artemia salina) | Environmental Safety |

|---|---|---|---|

| This compound | 0.05 mg/mL | Non-toxic | High |

| TBTO | 0.30 mg/mL | Lethal at 0.05 mg/mL | Low (bioaccumulative) |

| Copper Sulfate | 0.10 mg/mL | Moderate toxicity | Moderate |

*Data derived from laboratory assays using barnacle larvae .

Natural Brominated Antifouling Compounds

This compound belongs to a broader class of brominated marine alkaloids with antifouling properties. Key comparisons include:

- Ceratinamine (sponge-derived): Features a brominated pyrrole structure but lacks the indole scaffold. Shows moderate activity against barnacles but higher toxicity .

- Furanones (algae-derived): Target bacterial quorum sensing rather than larval settlement, making them complementary but mechanistically distinct .

- 4,5-Dibromopyrrole-2-carbamide (sponge-derived): Effective against bacterial biofilms but less potent against macrofouling organisms like barnacles .

Mechanistic Insights

This compound disrupts Ca²⁺ homeostasis in fouling organisms via two pathways:

Ryanodine Receptor Inhibition: Blocks Ca²⁺ release from sarcoplasmic reticulum stores .

Voltage-Gated Ca²⁺ Channel Antagonism : Reduces extracellular Ca²⁺ influx, critical for muscle contraction and larval metamorphosis . In contrast, TBTO and copper sulfate rely on broad-spectrum toxicity, damaging DNA and proteins indiscriminately .

Vorbereitungsmethoden

Collection and Identification of Source Organism

TBG was first isolated from the marine bryozoan Zoobotryon pellucidum, a colonial invertebrate found in temperate coastal waters. Specimens are typically collected via dredging or manual harvesting from submerged surfaces such as ship hulls or aquaculture structures. Taxonomic identification is critical, as misidentification could lead to inconsistencies in compound yield or activity.

Solvent Extraction and Bioassay-Guided Isolation

The crude extract of Z. pellucidum is obtained using organic solvents such as methanol or ethanol, which effectively dissolve polar secondary metabolites. Sequential partitioning with solvents of varying polarity (e.g., hexane, dichloromethane, ethyl acetate) separates TBG from lipids and other non-target compounds. Bioassay-guided fractionation using larvae of the barnacle Balanus amphitrite or blue mussel Mytilus edulis ensures that only fractions with antifouling activity are advanced.

Chromatographic purification, often employing silica gel or Sephadex LH-20 columns, yields TBG in its pure form. The final compound is characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirming a molecular formula of CHBrN.

Structural Elucidation and Key Features

TBG’s structure comprises an indole backbone substituted with bromine atoms at positions 2, 5, and 6, and a methyl group at the 1-position (Figure 1). Key spectral data include:

-

H NMR (CDCl) : δ 3.85 (s, 3H, N-CH), 6.95–7.45 (m, 3H, aromatic H).

-

C NMR : Signals at δ 115–135 ppm correspond to brominated aromatic carbons.

The extensive bromination is critical for bioactivity, enhancing electrophilicity and interactions with larval settlement receptors.

Synthetic Approaches and Challenges

Attempts at Direct Synthesis

| Compound | Substitution Pattern | Yield (%) | Antifouling Activity (vs. CuO) |

|---|---|---|---|

| 3-Methoxypropyl | 5,6-Cl, 1-CH | 53 | 1.8× |

| 3-Ethoxypropyl | 5,6-Cl, 1-CH | 48 | 2.1× |

| 3-Butoxypropyl | 5,6-Cl, 1-CH | 32 | 1.5× |

Bioactivity and Environmental Relevance

TBG inhibits barnacle (B. amphitrite) and mussel (M. edulis) larval settlement at concentrations as low as 0.1 µg/mL, outperforming bis-(n-butyltin)oxide (TBTO) by sixfold in efficacy while exhibiting lower toxicity. Its mechanism likely involves disruption of larval adhesion proteins or neurotransmitter systems. Unlike organotin compounds, TBG degrades rapidly in seawater, minimizing ecological persistence .

Q & A

Basic: What are the primary natural sources and bioactivity profiles of TBG?

TBG is a brominated alkaloid primarily isolated from marine bryozoans, such as Zoobotryon pellucidum, where it functions as a natural antifouling agent to deter larval settlement and biofilm formation . Its bioactivity includes inhibition of calcium-dependent smooth muscle contraction in rat aortic tissues (observed at concentrations of 10–50 μM) and suppression of cytosolic Ca²⁺ levels in high-K⁺-induced contractions . Methodologically, bioactivity is typically confirmed via in vitro assays (e.g., barnacle larval settlement inhibition tests) and electrophysiological measurements of muscle tension .

Basic: What analytical techniques are used to characterize TBG’s structure and purity?

Structural elucidation relies on nuclear magnetic resonance (NMR; ¹H, ¹³C, and 2D COSY for bromine substitution patterns) and high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₀H₉Br₃N₂) . Purity is assessed via HPLC with UV detection (λ = 254 nm) and comparison to certified reference standards listed in chemical catalogs (e.g., Kanto Reagents’ environmental analysis-grade compounds) . For crystallographic validation, single-crystal X-ray diffraction is recommended, though no TBG-specific data is publicly available .

Advanced: How does TBG modulate calcium signaling in smooth muscle cells, and what contradictions exist in mechanistic studies?

TBG reduces high-K⁺-induced cytosolic Ca²⁺ levels ([Ca²⁺]ᵢ) in rat aortic smooth muscle by ~40–60%, suggesting blockade of voltage-gated Ca²⁺ channels (VGCCs) or sarcoplasmic reticulum (SR) Ca²⁺ release . However, conflicting data arise when comparing in vitro (isolated tissue) and in vivo models: TBG’s efficacy in synthetic polymer coatings (e.g., acrylic monomers) shows reduced bioactivity due to solubility limitations, implying microenvironment-dependent mechanisms . Researchers must reconcile these discrepancies by standardizing experimental models (e.g., using Ca²⁺-sensitive fluorescent dyes in both cell-free and tissue systems).

Advanced: What synthetic challenges arise in scaling TBG production for controlled-release antifouling coatings?

TBG’s synthesis involves Zn-catalyzed conversion to indole derivatives (e.g., NPI) for integration into acrylic polymers, but stereochemical instability at high temperatures (>60°C) and bromine loss during polymerization are major hurdles . Optimized protocols include low-temperature radical polymerization (≤40°C) and encapsulation in amphiphilic matrices to preserve bioactivity. Analytical validation via gel permeation chromatography (GPC) and energy-dispersive X-ray spectroscopy (EDS) ensures bromine retention .

Advanced: How do ecological interactions influence TBG’s antifouling efficacy across marine species?

TBG’s activity varies by species: it inhibits barnacle (Balanus amphitrite) settlement at IC₅₀ = 1.2 μg/mL but shows reduced efficacy against algal biofilm-forming diatoms (e.g., Navicula spp.), likely due to differences in cell membrane permeability . Researchers should employ multi-species biofilm assays and confocal microscopy to quantify species-specific responses. Contradictions in field vs. lab studies (e.g., rapid biodegradation in seawater) highlight the need for environmental fate analyses using LC-MS/MS .

Methodological: What protocols ensure reproducibility in TBG isolation from marine sources?

Extraction : Lyophilize bryozoan biomass, then perform sequential solvent extraction (hexane → ethyl acetate → methanol) to isolate nonpolar brominated alkaloids .

Purification : Use flash chromatography (silica gel, CH₂Cl₂:MeOH 95:5) followed by preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Bioactivity Tracking : Validate fractions via brine shrimp lethality assays or barnacle larval settlement inhibition tests .

Methodological: How should researchers address discrepancies in TBG’s reported bioactivity thresholds?

Discrepancies (e.g., IC₅₀ values ranging from 1.2 to 15 μg/mL) may stem from:

- Source variability : Geographic differences in bryozoan populations alter TBG content .

- Assay conditions : Salinity, pH, and temperature affect larval viability in antifouling tests .

- Compound stability : TBG degrades under UV light; use amber vials and inert atmospheres during storage .

Standardize protocols by referencing the OECD Guidelines for Testing Chemicals (No. 121, Marine Sediment Toxicity) and including positive controls (e.g., copper sulfate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.